molecular formula C8H15NO2 B3068697 1,4-Dioxaspiro[4.5]decan-6-amine CAS No. 731858-91-6

1,4-Dioxaspiro[4.5]decan-6-amine

Cat. No.: B3068697
CAS No.: 731858-91-6
M. Wt: 157.21 g/mol
InChI Key: OGSUWVLDPAKUDB-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-amine is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of 1,4-Dioxaspiro[4.5]decane , which is a cyclic ether and a spiro compound . The compound is typically in liquid form .


Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .


Molecular Structure Analysis

The molecular weight of this compound is 157.21 . The InChI code for this compound is 1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 .


Physical and Chemical Properties Analysis

This compound is typically in liquid form . It has a molecular weight of 157.21 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Acrylamides : 1,4-Dioxaspiro[4.5]decan-6-amine derivatives, specifically 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, can be synthesized via palladium-catalyzed aminocarbonylation, offering a route to various acrylamides with potential applications in polymer chemistry and materials science (Farkas, Petz, & Kollár, 2015).

  • Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely utilized in organic synthesis, including pharmaceutical intermediates, demonstrating the versatility of 1,4-dioxaspiro derivatives in chemical synthesis (Zhang Feng-bao, 2006).

  • Spiroheterocyclic Compounds : The compound is used in the synthesis of spiroheterocyclic compounds, which have potential applications in medicinal chemistry and drug design due to their complex and biologically relevant structures (Meng et al., 2017).

Environmental and Material Science Applications

  • Water-Soluble Carcinogenic Dye Removal : A Mannich base derivative of this compound has been utilized in the synthesis of a calix[4]arene-based polymer, showing significant efficiency in the removal of water-soluble carcinogenic direct azo dyes, highlighting its potential in environmental remediation technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Biological Applications

  • Antimycobacterial Agents : Derivatives of this compound have been investigated for their antimycobacterial properties, with some compounds showing significant activity, suggesting potential applications in the development of new antimycobacterial drugs (Srivastava et al., 2005).

Safety and Hazards

The safety information for 1,4-Dioxaspiro[4.5]decan-6-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSUWVLDPAKUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-(1,4-Dioxaspiro[4.5]dec-6-yl)-N′-(4-methylthiophen-3-yl)guanidine (49 mg) was dissolved in glacial acetic acid (3 ml), and a solution of N-chlorosuccinimide (20.3 mg) in glacial acetic acid (5 ml) was added slowly. The mixture was stirred for a number of hours and then allowed to stand at room temperature over the weekend, after which the glacial acetic acid was removed under reduced pressure, the residue was taken up in water and the mixture was adjusted to pH 10 using 2N sodium hydroxide solution. The basic phase was extracted three times with ethyl acetate and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The residue was purified by preparative chromatography and the product-containing fractions were combined, freed from acetonitrile, made basic and extracted three times with ethyl acetate. The organic phases were combined, dried (MgSO4) and filtered. Removal of the solvent under reduced pressure gave 24 mg of the desired product which was used directly for the next step.
Name
N-(1,4-Dioxaspiro[4.5]dec-6-yl)-N′-(4-methylthiophen-3-yl)guanidine
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20.3 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(2-Chloro-4-methylthiophen-3-yl)-N′-(1,4-dioxaspiro[4.5]dec-6-yl)guanidine (24 mg) was dissolved in 2N hydrochloric acid (1 ml) and stirred at room temperature for 30 min. Concentrated hydrochloric acid (1 ml) was then added, and the mixture was stirred for another two hours. The mixture was then diluted with a little water and freeze-dried. Toluene was added to the residue and then distilled off under reduced pressure. This step was repeated twice, giving 22 mg of the desired product as a solid.
Name
N-(2-Chloro-4-methylthiophen-3-yl)-N′-(1,4-dioxaspiro[4.5]dec-6-yl)guanidine
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 2
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1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 3
1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 4
1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 5
1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 6
1,4-Dioxaspiro[4.5]decan-6-amine

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